molecular formula C8H4F2N2O2 B1412954 3,5-Difluoro-4-nitrophenylacetonitrile CAS No. 1803827-93-1

3,5-Difluoro-4-nitrophenylacetonitrile

Cat. No. B1412954
M. Wt: 198.13 g/mol
InChI Key: NJHMSUSDGPCQBT-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H4F2N2O2 and a molecular weight of 198.13 . It is also known as Benzeneacetonitrile, 3,5-difluoro-4-nitro .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-nitrophenylacetonitrile consists of a benzene ring with two fluorine atoms and a nitro group attached, along with an acetonitrile group . The InChI code for this compound is 1S/C8H4F2N2O2 .

Scientific Research Applications

Fluorination and Nitration Reactions

One notable application of 3,5-difluoro-4-nitrophenylacetonitrile involves fluorination and nitration reactions in organic synthesis. This compound serves as a precursor or intermediate in the synthesis of various fluorinated and nitrated organic compounds. For instance, it can undergo reactions that introduce fluorine atoms into organic molecules, enhancing their reactivity and physical properties. This is exemplified in studies where fluorination of substrates like isoxazoles and pyrazoles has been achieved using N-F reagents, leading to the creation of fluorinated heterocycles with potential applications in material science and pharmaceutical chemistry (Stephens & Blake, 2004); (Breen et al., 2014).

Synthesis of Fluorescent Probes

Another significant application is the synthesis of fluorescent probes. Derivatives of 3,5-difluoro-4-nitrophenylacetonitrile can be utilized to create BODIPY-based probes for the detection of metal ions. These probes offer high sensitivity and specificity for metal ions, useful in environmental monitoring and biological research. The fluorescent properties of these probes can be adjusted by modifying the 3,5-difluoro-4-nitrophenylacetonitrile backbone, allowing for the tailored detection of specific ions (Qin et al., 2016).

Catalysis and Enzymatic Reactions

Furthermore, 3,5-difluoro-4-nitrophenylacetonitrile derivatives are explored in catalysis and enzymatic reactions. They serve as substrates in organocatalytic reactions, demonstrating the compound's versatility in facilitating chemical transformations. These reactions often lead to the formation of valuable chemical products with high selectivity and efficiency, highlighting the compound's utility in organic synthesis and medicinal chemistry (Cid et al., 2010).

Molecular Electronics and Material Science

In the field of molecular electronics and material science, derivatives of 3,5-difluoro-4-nitrophenylacetonitrile are investigated for their electrical and optical properties. These compounds contribute to the development of new materials for electronic applications, including organic semiconductors and photovoltaic cells. Their unique electronic structure and ability to undergo specific chemical modifications make them suitable candidates for use in advanced electronic devices (Adenier et al., 2005).

properties

IUPAC Name

2-(3,5-difluoro-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHMSUSDGPCQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-nitrophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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